



An In-depth Structural Analysis and Characterization of Ethyl 2-(2-Bromoethyl)benzoate

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Compound of Interest		
Compound Name:	Ethyl 2-(2-Bromoethyl)benzoate	
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This technical guide provides a comprehensive overview of the structural analysis and characterization of **Ethyl 2-(2-Bromoethyl)benzoate**, a key intermediate in various synthetic applications. This document details the compound's physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Data Presentation

A summary of the essential quantitative data for **Ethyl 2-(2-Bromoethyl)benzoate** is presented below for easy reference and comparison.

Property	Value	Reference
CAS Number	179994-91-3	[1]
Molecular Formula	C11H13BrO2	[1]
Molecular Weight	257.12 g/mol	[1]
Appearance	Pale yellow oil	



Spectroscopic Data	Value	Reference
¹H NMR (300 MHz, CDCl₃)	See Table 2 for detailed assignments	[1]
¹³ C NMR (Predicted)	See Table 3 for predicted chemical shifts	
IR (Predicted)	See Table 4 for predicted absorption bands	_
Mass Spec (Predicted)	See Table 5 for predicted fragmentation	_

Structural and Spectroscopic Analysis

The structural integrity and purity of synthesized **Ethyl 2-(2-Bromoethyl)benzoate** are confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Table 2: ¹H NMR Spectral Data for Ethyl 2-(2-Bromoethyl)benzoate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.41	triplet	3H	-OCH₂CH₃
3.50	triplet	2H	-CH₂Br
3.64	triplet	2H	Ar-CH ₂ -
4.38	quartet	2H	-OCH₂CH₃
7.27-7.39	multiplet	2H	Aromatic CH
7.45	triplet	1H	Aromatic CH
7.96	doublet	1H	Aromatic CH



¹³C NMR Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-Bromoethyl)benzoate

Predicted Chemical Shift (ppm)	Assignment
14.2	-OCH₂CH₃
32.5	-CH₂Br
37.1	Ar-CH ₂ -
61.0	-OCH₂CH₃
127.5	Aromatic CH
128.9	Aromatic CH
130.8	Aromatic C (quat)
131.5	Aromatic CH
132.1	Aromatic CH
140.2	Aromatic C (quat)
167.0	C=O (Ester)

Infrared (IR) Spectroscopy (Predicted)

Note: Experimental data was not available. The following are predicted key absorption bands.

Table 4: Predicted IR Absorption Bands for Ethyl 2-(2-Bromoethyl)benzoate



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050-2850	C-H stretch (aromatic and aliphatic)
~1720	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~680	C-Br stretch

Mass Spectrometry (MS) (Predicted)

Note: Experimental data was not available. The following are predicted major fragmentation peaks.

Table 5: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(2-Bromoethyl)benzoate

m/z Ratio	Predicted Fragment Ion
256/258	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
211/213	[M - OCH ₂ CH ₃] ⁺
177	[M - Br] ⁺
149	[M - Br - C ₂ H ₄] ⁺
133	[C ₉ H ₉ O] ⁺
105	[C ₇ H₅O] ⁺
77	[C ₆ H₅] ⁺

Experimental Protocols Synthesis of Ethyl 2-(2-Bromoethyl)benzoate

A detailed protocol for the synthesis of **Ethyl 2-(2-Bromoethyl)benzoate** is as follows:



Materials:

- 3,4-dihydro-1H-isochromen-1-one
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile)
- Ethanol (absolute)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- · Ethyl acetate
- Heptane

Procedure:

- Bromination: To a solution of 3,4-dihydro-1H-isochromen-1-one in a suitable solvent, add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
- Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
 Dry the organic layer over anhydrous sodium sulfate.
- Esterification: Concentrate the dried organic layer under reduced pressure. Dissolve the crude bromo-intermediate in absolute ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the esterification is complete (monitored by TLC).

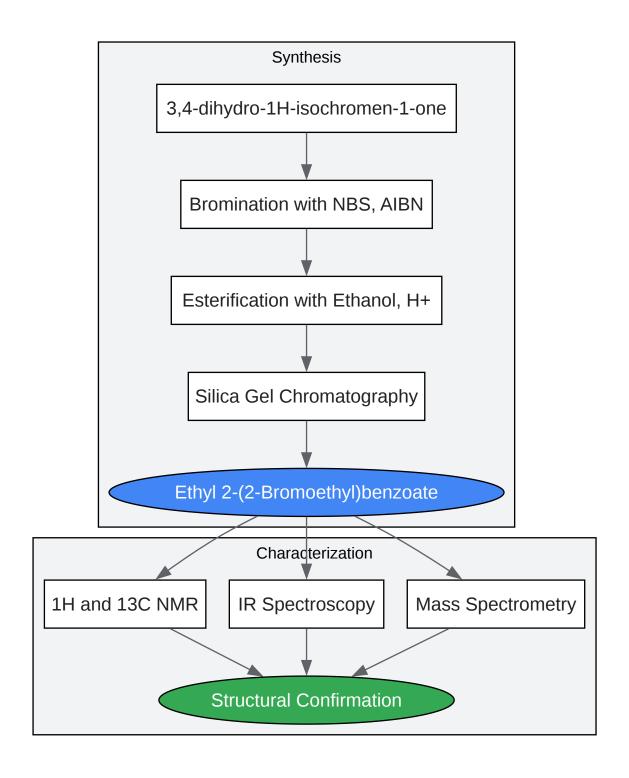


Purification: Remove the ethanol under reduced pressure. Dissolve the residue in
dichloromethane and wash with water and brine. Dry the organic layer over anhydrous
sodium sulfate and concentrate. Purify the crude product by silica gel column
chromatography using a gradient of ethyl acetate in heptane as the eluent to afford pure
Ethyl 2-(2-Bromoethyl)benzoate as a pale yellow oil.[1]

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Ethyl 2-(2-Bromoethyl)benzoate**.





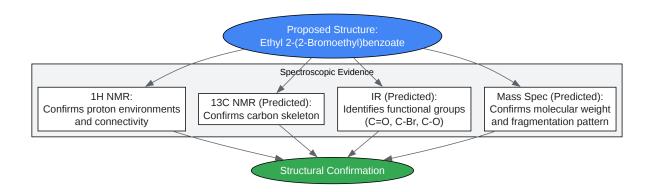
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Synthesis and Characterization Workflow

Logical Relationship of Spectroscopic Data



The following diagram outlines the logical relationship between the different spectroscopic data points in confirming the structure of **Ethyl 2-(2-Bromoethyl)benzoate**.



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Spectroscopic Data for Structural Confirmation

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References

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